S-Butyl 4-nitrobenzene-1-sulfonothioate

CAS No.: 106148-90-7

Cat. No.: VC19211916

Molecular Formula: C10H13NO4S2

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106148-90-7 |

|---|---|

| Molecular Formula | C10H13NO4S2 |

| Molecular Weight | 275.3 g/mol |

| IUPAC Name | 1-butylsulfanylsulfonyl-4-nitrobenzene |

| Standard InChI | InChI=1S/C10H13NO4S2/c1-2-3-8-16-17(14,15)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 |

| Standard InChI Key | LIJGZKAJZWISJP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCSS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

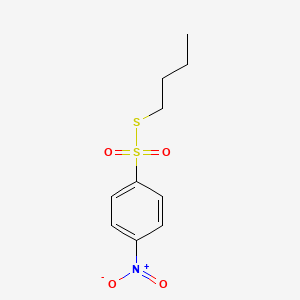

S-Butyl 4-nitrobenzene-1-sulfonothioate is systematically named 1-butylsulfanylsulfonyl-4-nitrobenzene, reflecting its IUPAC designation. The compound’s structure comprises a nitro-substituted benzene ring connected to a sulfonothioate group (-S(O)₂-S-) bonded to a butyl chain. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 106148-90-7 |

| Molecular Formula | C₁₀H₁₃NO₄S₂ |

| Molecular Weight | 275.3 g/mol |

| SMILES | CCCCSS(=O)(=O)C1=CC=C(C=C1)N+[O-] |

| InChI Key | LIJGZKAJZWISJP-UHFFFAOYSA-N |

The nitro group at the para position enhances electrophilic character, while the sulfonothioate group acts as a versatile leaving group in substitution reactions .

Spectroscopic Confirmation

Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy are critical for structural validation. The ¹H NMR spectrum exhibits signals for aromatic protons (δ 7.6–8.0 ppm), butyl chain methyl/methylene groups (δ 0.9–1.6 ppm), and sulfonothioate-linked protons (δ 3.2–3.5 ppm). IR spectroscopy reveals characteristic peaks for the nitro group (~1520 cm⁻¹, asymmetric stretching; ~1350 cm⁻¹, symmetric stretching) and sulfonyl groups (~1170 cm⁻¹ and ~1370 cm⁻¹) .

Synthesis and Mechanistic Insights

Synthetic Pathways

The primary synthesis route involves reacting 4-nitrobenzene-1-sulfonyl chloride with sodium sulfide (Na₂S) or butanethiol (C₄H₉SH) under anhydrous conditions . A typical procedure includes:

-

Sulfonation: 4-Nitrobenzene-1-sulfonyl chloride is treated with sodium sulfide in acetonitrile at 0–5°C.

-

Alkylation: The intermediate reacts with butyl bromide at room temperature for 12–16 hours.

-

Purification: Crude product is isolated via ethyl acetate extraction and purified using silica gel chromatography .

Yield optimization (70–85%) requires strict control of moisture and temperature to prevent hydrolysis of the sulfonothioate group .

Reaction Mechanism

The synthesis proceeds through a nucleophilic acyl substitution mechanism. Sulfide ions (S²⁻) attack the electrophilic sulfur in sulfonyl chloride, displacing chloride and forming a thiosulfonate intermediate. Subsequent alkylation with butyl bromide introduces the butyl group via an SN2 pathway .

Physicochemical Properties

Solubility and Stability

S-Butyl 4-nitrobenzene-1-sulfonothioate is soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. It exhibits moderate thermal stability, decomposing above 150°C. Storage recommendations include inert atmospheres and desiccants to prevent hydrolysis.

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

-

Nitro Group: Participates in electrophilic aromatic substitution and reduction reactions.

-

Sulfonothioate Group: Acts as a leaving group in nucleophilic substitutions, enabling C-S bond formation .

Notably, the sulfonothioate moiety’s leaving ability surpasses conventional sulfonates, making it valuable in synthesizing sulfur-containing heterocycles .

Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The compound serves as a substrate for synthesizing sulfides and disulfides. For example, reaction with thiophenols (ArSH) yields asymmetric sulfides (Ar-S-C₄H₉) with >90% efficiency .

Cross-Coupling Reactions

In Pd-catalyzed couplings, the sulfonothioate group is displaced by aryl/vinyl boronic acids, forming C-C bonds. This method avoids harsh conditions required for traditional Suzuki-Miyaura reactions .

Polymer Modification

Incorporating the compound into polymers enhances thermal stability and imparts flame-retardant properties. Copolymerization with styrene derivatives yields materials with reduced flammability (LOI >28).

Biological and Industrial Relevance

Materials Science

The compound’s sulfur content (23.3 wt%) makes it a candidate for high-refractive-index polymers used in optical coatings. Blending with polycarbonates increases refractive indices to 1.65–1.70.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume